molecular formula C11H12N2O4S B12899114 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid CAS No. 5466-86-4

4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B12899114
CAS No.: 5466-86-4
M. Wt: 268.29 g/mol
InChI Key: APXZUKPCHGKOTB-UHFFFAOYSA-N
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Description

4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a sulfonic acid group, which enhances its solubility and reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazol-5-one in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazoline derivatives.

Scientific Research Applications

4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, affecting neural transmission and potentially exhibiting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonic acid group in 4-methyl-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid enhances its solubility and reactivity, making it more versatile in various chemical and biological applications compared to its analogs.

Properties

CAS No.

5466-86-4

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

4-methyl-3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C11H12N2O4S/c1-7-3-4-9(18(15,16)17)6-10(7)13-11(14)5-8(2)12-13/h3-4,6H,5H2,1-2H3,(H,15,16,17)

InChI Key

APXZUKPCHGKOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)C

Origin of Product

United States

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